N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide
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Overview
Description
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that features a pyrazole and pyrimidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects .
Mode of Action
It is known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities . This suggests that the compound may interact with specific targets in these organisms to exert its effects.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interferes with the life cycle of these organisms, disrupting key biochemical processes .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it is likely well-absorbed and distributed in the body to reach its targets .
Result of Action
The compound has been shown to have potent antileishmanial and antimalarial activities . This suggests that the compound’s action results in the inhibition of these organisms, leading to their eventual death and the resolution of the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The pyrimidine ring is often prepared via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
The final step involves the coupling of the pyrazole and pyrimidine intermediates with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high
Biological Activity
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2,3-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrimidine ring, a pyrazole moiety, and a dimethoxybenzamide group, which contribute to its biological activity. The molecular formula is C16H20N6O2, with a molecular weight of approximately 360.37 g/mol.
Property | Value |
---|---|
Molecular Formula | C16H20N6O2 |
Molecular Weight | 360.37 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds containing both pyrazole and pyrimidine rings exhibit significant anticancer activity. A study demonstrated that derivatives similar to this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
The proposed mechanism involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and various kinases. For instance, the compound's structural analogs have shown to downregulate DHFR activity by reducing NADPH levels within cells, leading to destabilization of the enzyme . Additionally, the presence of the pyrazole group enhances the electrophilic character of the compound, allowing it to interact effectively with biological targets .
Case Studies
- Antitumor Activity in Preclinical Models
- Inhibition of RET Kinase
Research Findings
Recent studies have highlighted various biological activities associated with similar compounds:
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-10-14(2)26(25-13)18-11-17(23-12-24-18)21-8-9-22-20(27)15-6-5-7-16(28-3)19(15)29-4/h5-7,10-12H,8-9H2,1-4H3,(H,22,27)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIZXIJJFFANOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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